molecular formula C10H15NO4S B14843327 2-Tert-butoxy-6-hydroxybenzenesulfonamide

2-Tert-butoxy-6-hydroxybenzenesulfonamide

Katalognummer: B14843327
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: YUCJZEQESYDRSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butoxy-6-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.30 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-6-hydroxybenzenesulfonamide typically involves the reaction of 2-hydroxybenzenesulfonamide with tert-butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butoxy-6-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Tert-butoxy-6-hydroxybenzenesulfonamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Tert-butoxy-6-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Tert-butoxy-6-hydroxybenzenesulfonamide include:

  • 2-Hydroxybenzenesulfonamide
  • 2-Tert-butoxybenzenesulfonamide
  • 6-Hydroxybenzenesulfonamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .

Eigenschaften

Molekularformel

C10H15NO4S

Molekulargewicht

245.30 g/mol

IUPAC-Name

2-hydroxy-6-[(2-methylpropan-2-yl)oxy]benzenesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-10(2,3)15-8-6-4-5-7(12)9(8)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14)

InChI-Schlüssel

YUCJZEQESYDRSC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC=CC(=C1S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.